molecular formula C18H21ClO3 B3937027 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

Cat. No. B3937027
M. Wt: 320.8 g/mol
InChI Key: DOAYIGBZYSLSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, also known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and cotton.

Mechanism of Action

Metolachlor works by inhibiting the synthesis of lipids in plants. It interferes with the biosynthesis of long-chain fatty acids, which are essential components of cell membranes. This leads to the disruption of cell membrane function and ultimately, the death of the plant. Metolachlor is a selective herbicide, meaning that it only affects certain types of plants and does not harm others.
Biochemical and Physiological Effects:
Metolachlor has been found to have some toxic effects on non-target organisms. It has been shown to be toxic to aquatic organisms such as fish and invertebrates. It can also have negative effects on soil microorganisms and earthworms. In addition, there is some evidence to suggest that 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene may have endocrine-disrupting effects on mammals.

Advantages and Limitations for Lab Experiments

Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selectivity and effectiveness make it a valuable tool for researchers studying weed control in crops. However, its toxicity to non-target organisms and potential health risks make it important to handle with care in the laboratory.

Future Directions

There are several areas of research that could be pursued to further our understanding of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene and its effects. One area of interest is the development of new formulations of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene exposure on human health. Finally, there is a need for more research on the potential ecological impacts of 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene use, particularly in aquatic systems.

Scientific Research Applications

Metolachlor has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in various crops. In addition to its use as a herbicide, 1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has also been studied for its potential as an insecticide and fungicide. It has been found to have some activity against certain insect pests and fungal pathogens.

properties

IUPAC Name

1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-4-14-12-15(6-7-16(14)19)21-9-10-22-17-8-5-13(2)11-18(17)20-3/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYIGBZYSLSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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